molecular formula C25H24N2OS2 B331286 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Cat. No.: B331286
M. Wt: 432.6 g/mol
InChI Key: FIJWMXCSVRBIGI-WPCCGSCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes, amines, and thiosemicarbazides under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine or thiazolidinone moiety, leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Research may focus on its potential as a therapeutic agent or its mechanism of action in biological systems.

Medicine

In medicine, the compound could be investigated for its potential use in drug development. Its biological activities may make it a candidate for the treatment of various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be harnessed for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class with diverse biological activities.

    Imidazolidinones: Structurally similar but with different biological properties.

Uniqueness

The uniqueness of 3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern and the presence of both aromatic and heterocyclic moieties. This structure may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N2OS2/c1-15-6-8-20(12-18(15)4)26-25-27(21-9-7-16(2)19(5)13-21)24(28)23(30-25)14-22-17(3)10-11-29-22/h6-14H,1-5H3/b23-14-,26-25?

InChI Key

FIJWMXCSVRBIGI-WPCCGSCNSA-N

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CS3)C)S2)C4=CC(=C(C=C4)C)C)C

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CS3)C)/S2)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CS3)C)S2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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